

# Physicochemical Properties of 3-Iodopyridine-4-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **3-Iodopyridine-4-carbonitrile**

Cat. No.: **B089190**

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## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Iodopyridine-4-carbonitrile** (CAS No: 10386-28-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization. The information is structured to support researchers in academic and industrial settings, particularly those involved in drug discovery and development.

## Chemical Identity and Structure

**3-Iodopyridine-4-carbonitrile**, also known as 3-iodoisonicotinonitrile, is a substituted pyridine derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-coupling reactions.

Identifier	Value
IUPAC Name	3-iodopyridine-4-carbonitrile
CAS Number	10386-28-4 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> IN <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	230.01 g/mol <a href="#">[1]</a>
Canonical SMILES	C1=CN=CC(=C1C#N)I <a href="#">[3]</a>
InChIKey	KMFIQUYSWTUCGD-UHFFFAOYSA-N <a href="#">[3]</a>

## Physicochemical Properties

The following tables summarize the key experimental and predicted physicochemical properties of **3-Iodopyridine-4-carbonitrile**. These parameters are critical for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

## Physical and Chemical Properties

Property	Value	Data Type
Melting Point	119 - 122 °C <a href="#">[2]</a>	Experimental
Boiling Point	Data not available	-
pKa	-0.15 ± 0.18	Predicted
logP (XlogP)	1.2 <a href="#">[3]</a>	Predicted

## Stability and Storage

Property	Recommendation
Sensitivity	Light Sensitive <a href="#">[2]</a>
Storage Conditions	Store sealed in a dry, dark environment at room temperature. <a href="#">[1]</a>

## Experimental Protocols

This section details generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These methods are broadly applicable to solid organic compounds like **3-Iodopyridine-4-carbonitrile**.

## Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of dry **3-Iodopyridine-4-carbonitrile** powder on a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and pestle.
- Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient.[\[1\]](#)
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Set an initial rapid heating rate to quickly determine an approximate melting temperature.
  - Allow the apparatus to cool below this approximate temperature.

- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is reported as  $T_1 - T_2$ .[\[1\]](#)

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[\[4\]](#)

Apparatus:

- Calibrated pH meter and electrode
- Automatic titrator or manual burette
- Magnetic stirrer and stir bar
- Reaction vessel
- Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[2\]](#)
- Sample Preparation: Accurately weigh and dissolve a sample of **3-Iodopyridine-4-carbonitrile** in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). The final concentration should be at least  $10^{-4}$  M to ensure a detectable change in the titration curve.[\[2\]\[4\]](#)
- Titration:
  - Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

- Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>, which can interfere with pH measurements.[2]
- Begin titration by adding small, precise increments of the titrant (acid or base).
- Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the titration curve, often corresponding to the pH at the half-equivalence point or by analyzing the inflection point of the curve.[2][5]

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Apparatus:

- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Sample Preparation: Add an excess amount of solid **3-Iodopyridine-4-carbonitrile** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[6]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.
- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility.

## LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect method for its determination.[\[7\]](#)

Apparatus:

- RP-HPLC system with a UV detector (e.g., HDR-DAD)[\[8\]](#)
- C18 analytical column
- Reference compounds with known LogP values
- Mobile phase (e.g., methanol/water or acetonitrile/water)

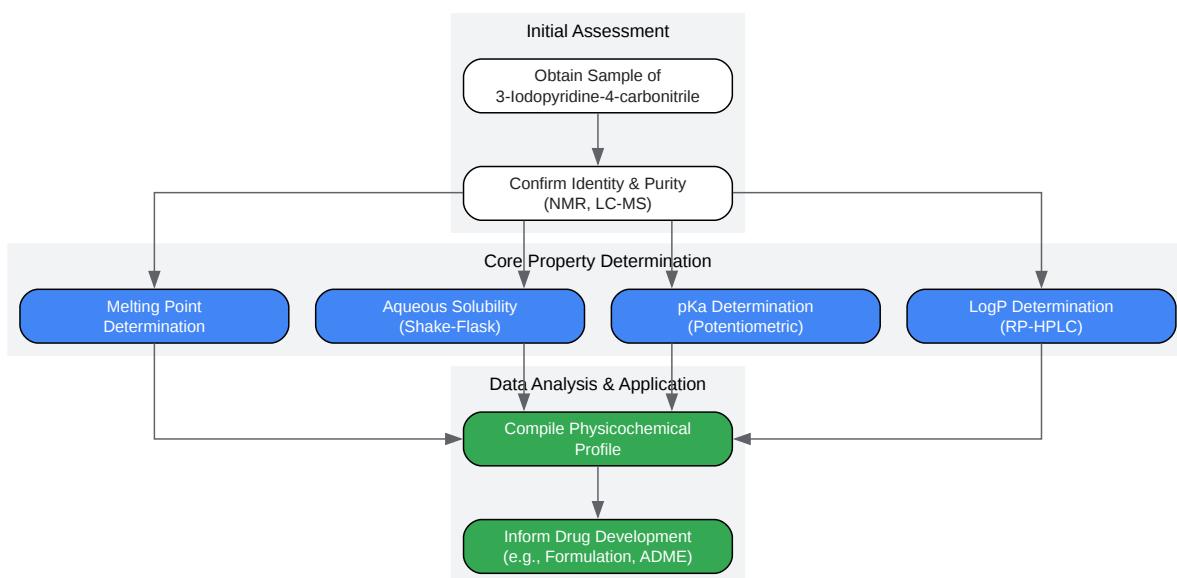
Procedure:

- Calibration:
  - Prepare solutions of several reference compounds with known LogP values that span the expected range of the analyte.
  - Inject each reference compound onto the C18 column and record its retention time ( $t_R$ ).
  - Calculate the retention factor ( $k'$ ) for each standard.
  - Create a calibration curve by plotting the known LogP values of the standards against their calculated  $\log k'$  values.[\[9\]](#)

- Sample Analysis:
  - Prepare a solution of **3-Iodopyridine-4-carbonitrile** in the mobile phase.
  - Inject the sample onto the same column under identical conditions and determine its retention time.
  - Calculate the log k' for **3-Iodopyridine-4-carbonitrile**.
- LogP Calculation: Using the linear regression equation from the calibration curve, interpolate the LogP value for **3-Iodopyridine-4-carbonitrile** from its measured log k' value.

## Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like **3-Iodopyridine-4-carbonitrile**.



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Caption: Experimental workflow for physicochemical characterization.

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